HOX4C protein

Transcriptional Regulation Homeobox Transcription Factors Autoregulation

HOX4C protein, officially designated Homeobox protein Hox-D9 (HOXD9), is a sequence-specific transcription factor encoded by the HOXD9 gene within the HOXD homeobox gene cluster at chromosome 2q31.1. The human protein comprises 352 amino acids with a predicted molecular mass of approximately 35.2 kDa (full-length, UniProt accession P28356) and features a conserved homeodomain DNA-binding region spanning residues 285–344.

Molecular Formula C14H11NO
Molecular Weight 0
CAS No. 145420-68-4
Cat. No. B1176801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOX4C protein
CAS145420-68-4
SynonymsHOX4C protein
Molecular FormulaC14H11NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOX4C Protein (HOXD9) Procurement Guide: Identity, Classification, and Core Specifications


HOX4C protein, officially designated Homeobox protein Hox-D9 (HOXD9), is a sequence-specific transcription factor encoded by the HOXD9 gene within the HOXD homeobox gene cluster at chromosome 2q31.1 [1]. The human protein comprises 352 amino acids with a predicted molecular mass of approximately 35.2 kDa (full-length, UniProt accession P28356) and features a conserved homeodomain DNA-binding region spanning residues 285–344 [1][2]. HOXD9 functions as both a transcriptional activator and repressor, depending on target context and co-factor availability, and plays critical roles in anterior-posterior axis patterning, limb morphogenesis, and tumorigenesis [1][3]. As a member of the 39-member human HOX family, HOXD9 shares high structural similarity with other homeodomain proteins, yet exhibits distinct, non-redundant biological functions that carry significant implications for experimental design and reagent selection [3].

Why HOX4C Protein Cannot Be Interchanged with Other HOX Family Transcription Factors


Despite sharing a highly conserved ~61-amino-acid homeodomain fold across 39 human HOX proteins, HOX4C/HOXD9 exhibits functional properties that are not interchangeable with its closest paralogs or cluster neighbors [1]. The homeodomain mediates both DNA-binding and protein-protein interaction surfaces, and subtle sequence variations in the N-terminal arm and helix-1 region dictate differential target-site recognition, co-factor engagement (e.g., PBX, MEIS, HMG1), and transcriptional output [1][2]. Consequently, HOXD8—the immediately adjacent gene product—acts as a direct functional antagonist rather than a substitute at shared regulatory elements [2]. Even paralogs with partial functional redundancy, such as HOXA9, exhibit distinct loss-of-function phenotypes in limb and axial skeleton patterning, precluding simple one-for-one replacement [3]. The evidence summarized below quantifies where HOX4C/HOXD9 diverges functionally from the most relevant comparators, enabling data-driven decisions for antibody, recombinant protein, siRNA, or assay component procurement.

HOX4C/HOXD9 Quantitative Differentiation Evidence Against Closest Analogs


HOXD9 vs HOXD8: Opposing Transcriptional Activities at the HCR Autoregulatory Element

In co-transfection assays using NIH-3T3 cells, HOXD9 activates transcription from the human HOXD9 promoter via the Highly Conserved Region (HCR) sequence, whereas HOXD8 antagonizes HOXD9-mediated activation at the same element [1]. HOXD8 is not an intrinsic repressor—it can activate transcription on distinct targets—indicating that its inhibitory effect on HOXD9 is target-context-dependent and mediated by protein-protein interactions involving the homeodomain amino terminus/helix-1 region [1]. Homeodomain-swapping experiments confirm that the ability to recognize and activate the HCR target maps to the HOXD9 amino terminus and helix-1, while HOXD8's inhibitory activity requires an additional N-terminal effector domain [1].

Transcriptional Regulation Homeobox Transcription Factors Autoregulation

HOXD9 vs HOXD8: Differential Co-factor Responsiveness to HMG1 Transcriptional Enhancement

The architectural chromatin protein HMG1 (HMGB1) enhances sequence-specific DNA binding and transcriptional activation of HOXD9 in a dose-dependent manner, both in vitro (gel-shift) and in vivo (co-transfection reporter assay) [1]. Critically, HMG1 enhances activation by HOXD9 but not by HOXD8 at the HOXD9-controlled HCR element; the differential responsiveness maps to the HOXD9 transcriptional activation domain and can be transferred to HOXD8 only by homeodomain swapping [1]. This demonstrates that HOXD9 and HOXD8 exhibit fundamentally different co-factor dependencies that cannot be predicted from homeodomain sequence similarity alone.

Transcriptional Co-factors HMG1/HMGB1 Protein-Protein Interaction

HOXD9 vs HOXD10-13: Functional Non-redundancy in Sonic Hedgehog (Shh) Activation During Limb Patterning

Using a series of partial deletions in the mouse HOXD cluster, Tarchini et al. (2006) demonstrated that only the four most 5-prime HOXD genes—HOXD10, HOXD11, HOXD12, and HOXD13—are competent to elicit Sonic hedgehog (Shh) expression in posterior limb bud cells [1][2]. Deletion of HOXD10–HOXD13 resulted in HOXD9 upregulation in posterior cells; however, even a robust dose of HOXD9 was entirely unable to trigger Shh expression [1]. This constitutes a binary functional distinction: HOXD9 lacks an activity intrinsic to HOXD10–HOXD13 that is essential for establishing anterior-posterior limb polarity.

Limb Development Shh Signaling HOXD Cluster Collinearity

HOXD9 vs HOXD8: Divergent Functional Requirements for Retinoic Acid-Induced Neuronal Differentiation in Neuroblastoma

In BE(2)-C human neuroblastoma cells, all nine HOXD cluster genes are induced by retinoic acid (RA), but only a subset—HOXD8, HOXD9, HOXD10, and HOXD12—are sufficient to induce growth arrest and neuronal differentiation when individually overexpressed [1]. Crucially, siRNA-mediated knockdown experiments reveal a functional divergence: knockdown of HOXD8 significantly inhibits the differentiation-inducing activity of RA, whereas knockdown of HOXD9 expression does not impair RA-induced differentiation [1]. HOXD8 directly activates transcription of HOXC9, a key RA effector, while HOXD9 does not contribute to this pathway, demonstrating distinct, non-redundant roles within the same gene cluster [1].

Neuroblastoma Retinoic Acid Response Neuronal Differentiation

HOXD9 vs HOXA9: Specific and Redundant Functions in Axial Skeleton and Forelimb Patterning

Gene-targeted knockout mice for Hoxa-9 and Hoxd-9 reveal both overlapping and distinct phenotypes [1]. Hoxd-9−/− mutants exhibit forelimb defects (reduced humerus length, deltoid crest malformation) that are absent in Hoxa-9−/− mutants, while both single mutants share homeotic transformations of vertebrae #23–#25 (L3–L5) [1]. Hoxa-9/Hoxd-9 double mutants display synergistic limb and axial malformations with increased penetrance and expressivity, as well as novel forelimb stylopod alterations not observed in either single mutant [1]. The anterior expression boundaries also differ: prevertebra #20 for Hoxa-9 vs. prevertebra #23 for Hoxd-9 [1].

Skeletal Patterning Paralog Redundancy Gene Targeting

HOXD9-Specific Direct Target Gene Repertoire in Cancer: PFKFB3 and ZEB1 Transcriptional Activation

HOXD9 directly binds to and transcriptionally activates the PFKFB3 promoter, driving the Warburg effect and metastasis in non-small cell lung cancer (NSCLC) [1]. Elevated HOXD9 levels are associated with poor prognosis in NSCLC patients; HOXD9 overexpression accelerates metastasis in an orthotopic mouse model, while knockdown impairs metastatic capacity [1]. In hepatocellular carcinoma (HCC), HOXD9 directly interacts with the ZEB1 promoter to promote ZEB1 expression, driving epithelial-mesenchymal transition (EMT), migration, and invasion [2]. PFKFB3 and ZEB1 are not established direct targets of the most closely related HOXD family members (HOXD8, HOXD10), supporting a distinct target gene repertoire for HOXD9 in cancer biology.

Cancer Metabolism Tumor Metastasis Transcriptional Targets

Optimal Application Scenarios for HOX4C/HOXD9 Protein Based on Differentiated Functional Evidence


HOXD9-Specific Transcriptional Activation Assays and HCR Reporter Systems

Procure HOXD9 expression constructs or recombinant protein when the experimental objective involves measuring transcriptional output from the HOXD9 promoter HCR (Highly Conserved Region) element. HOXD9 activates this element, whereas the closest cluster neighbor HOXD8 functions as an antagonist [1]. Substituting HOXD8 for HOXD9 would yield opposite transcriptional polarity, confounding data interpretation. Recommended controls: HOXD8 co-transfection to verify antagonism specificity.

HMG1/HMGB1 Co-factor Interaction and Chromatin Remodeling Studies

Use HOXD9 as the HOX-family representative for investigating HMG1-mediated transcriptional enhancement. HMG1 enhances DNA binding and transcriptional activation by HOXD9 in a dose-dependent manner, but does not enhance HOXD8 [1]. HOXD9 is therefore the appropriate HOX protein for experiments interrogating architectural transcription factor cooperation, chromatin looping, or enhanceosome assembly involving HMG1/HMGB1.

Cancer Metabolism (Warburg Effect) and Metastasis Target Discovery

Select HOXD9-specific siRNA, shRNA, cDNA clones, or recombinant protein for studies of PFKFB3-dependent glycolysis and ZEB1-mediated epithelial-mesenchymal transition in NSCLC, HCC, gastric cancer, or colorectal carcinoma models [1][2]. HOXD9 directly occupies the promoters of PFKFB3 and ZEB1 to drive transcription; these target genes are not shared with the most closely related HOXD paralogs, making HOXD9 the only appropriate reagent for this axis.

Forelimb and Stylopod-Specific Developmental Patterning Research

In murine developmental biology studies focused on forelimb morphogenesis, HOXD9-targeted knockout, overexpression, or conditional alleles should be preferentially employed over HOXA9. Hoxd-9−/− mutants exhibit forelimb defects (reduced humerus length, deltoid crest malformation) not observed in Hoxa-9−/− mutants, and the anterior expression boundary of Hoxd-9 lies three vertebral segments posterior to that of Hoxa-9 [1]. Double-mutant analysis further reveals synergistic, non-redundant roles.

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